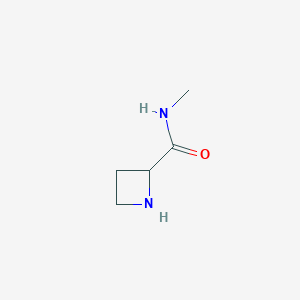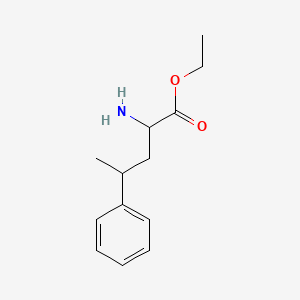![molecular formula C7H8N4O B13566465 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol is a heterocyclic compound that belongs to the imidazopyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol typically involves the construction of the imidazole and pyridine rings. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach is the construction of the pyridine ring starting from 4-aminoimidazole and 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can have different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere for purines, making it a candidate for drug development.
Biological Research: It is used in the study of biochemical pathways and as a probe for understanding molecular interactions.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol involves its interaction with various molecular targets. It can act as a modulator of GABA_A receptors, influencing neurotransmission . Additionally, it may interact with enzymes involved in metabolic pathways, affecting their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazopyridines such as:
- 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine
- 4-(2-amino-1-methyl-1H-imidazo[4,5-b]pyridin-6-yl)phenol
Uniqueness
What sets 7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
7-amino-1-methyl-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-11-3-9-7-6(11)4(8)2-5(12)10-7/h2-3H,1H3,(H3,8,10,12) |
Clave InChI |
YVAPZOFIUUCNKM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)







![3-((4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566445.png)

